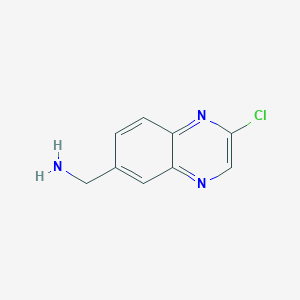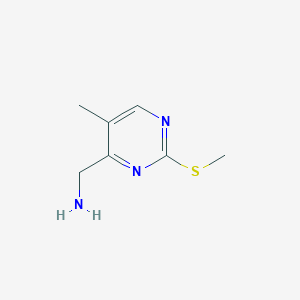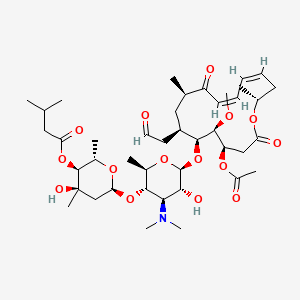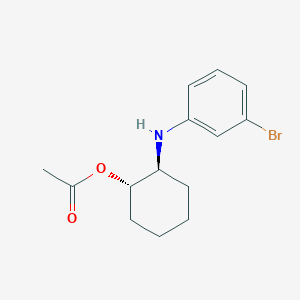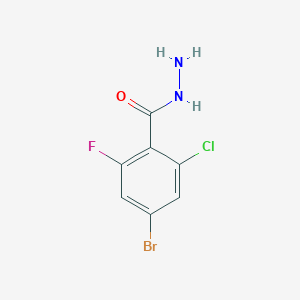
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoacetyl group attached to the benzene ring, which also contains a hydroxyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate typically involves the bromination of methyl 4-acetyl-2-hydroxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones or other oxidized products.
Reduction Reactions: The bromoacetyl group can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in aprotic solvents, such as ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, including antimicrobial and anticancer drugs.
Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-acetyl-2-hydroxybenzoate: Lacks the bromoacetyl group, resulting in different reactivity and applications.
Methyl 4-(2-chloroacetyl)-2-hydroxybenzoate: Contains a chloroacetyl group instead of a bromoacetyl group, leading to variations in chemical reactivity and biological activity.
Methyl 4-(2-bromoacetyl)-2-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, affecting its hydrogen bonding and solubility properties.
Properties
CAS No. |
27475-15-6 |
|---|---|
Molecular Formula |
C10H9BrO4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
methyl 4-(2-bromoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)7-3-2-6(4-8(7)12)9(13)5-11/h2-4,12H,5H2,1H3 |
InChI Key |
FVWZMDORPRMMDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
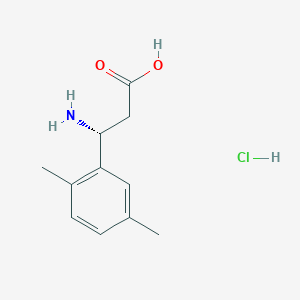

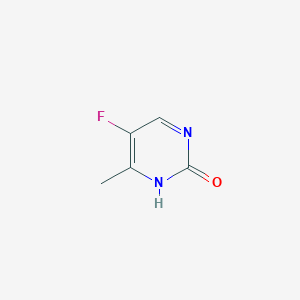
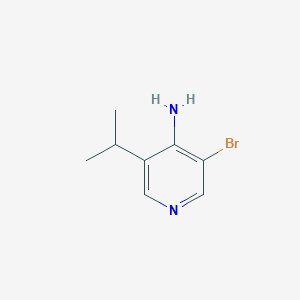
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
